Hydroxy-phenyl-acetic acid benzylidene-hydrazide
Overview
Description
Hydroxy-phenyl-acetic acid benzylidene-hydrazide is a compound belonging to the hydrazone class, characterized by the presence of a hydrazone functional group (-NHN=CH-) attached to a benzylidene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy-phenyl-acetic acid benzylidene-hydrazide can be synthesized through the condensation reaction between hydroxy-phenyl-acetic acid hydrazide and benzaldehyde. The reaction typically occurs in the presence of an organic solvent such as ethanol or methanol, and a catalytic amount of glacial acetic acid to facilitate the reaction . The reaction mixture is usually heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, mechanochemical methods, such as ball milling, have been explored to produce hydrazones, offering an environmentally friendly alternative to traditional solution-based synthesis .
Chemical Reactions Analysis
Types of Reactions
Hydroxy-phenyl-acetic acid benzylidene-hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Introduction of various functional groups onto the aromatic ring, such as nitro, bromo, or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The biological activity of hydroxy-phenyl-acetic acid benzylidene-hydrazide is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit the activity of enzymes such as cyclooxygenase (COX), leading to reduced inflammation. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways . The hydrazone moiety is crucial for its interaction with these targets, facilitating the binding and subsequent biological effects.
Comparison with Similar Compounds
Hydroxy-phenyl-acetic acid benzylidene-hydrazide can be compared to other hydrazone derivatives, such as:
Naphthalen-1-yloxy-acetic acid benzylidene-hydrazide: Similar in structure but with a naphthalene ring instead of a benzene ring, showing different biological activities.
Indole derivatives: Compounds like indole-3-acetic acid hydrazide, which have a different core structure but similar functional groups, exhibiting diverse biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-2-hydroxy-2-phenylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-14(13-9-5-2-6-10-13)15(19)17-16-11-12-7-3-1-4-8-12/h1-11,14,18H,(H,17,19)/b16-11+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTNHGCERRYSOK-LFIBNONCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C(C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C(C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49642602 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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